molecular formula C16H14N2O4 B6503842 N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 1421523-20-7

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No. B6503842
CAS RN: 1421523-20-7
M. Wt: 298.29 g/mol
InChI Key: SIVGOWQCOKHEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide, also known as NMC, is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxazole-chromene family of compounds, which have been studied for their potential as antifungal agents, antioxidants, and insecticides. NMC has been found to have many beneficial properties, including its ability to inhibit the growth of certain fungi, its antioxidant activity, and its potential as an insecticide.

Scientific Research Applications

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has been studied for its potential applications in scientific research. It has been found to have antifungal activity, and it has been used to study the mechanism of action of antifungal agents. N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has also been studied for its potential as an antioxidant, and it has been used to study the effects of oxidative stress in cells. It has also been studied for its potential as an insecticide, and it has been used to study the effects of insecticides on various insect species.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of fungi. It is also believed to interfere with the production of fungal cell wall components, which prevents the growth of the fungi.
Biochemical and Physiological Effects
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi, and it has been found to have antioxidant activity. It has also been found to have insecticidal activity, and it has been found to have anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the advantages of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is that it is a synthetic compound, which makes it easy to produce in large quantities. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for laboratory experiments. However, it is important to note that N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a relatively new compound, and its effects on humans and other organisms are not fully understood. Therefore, it is important to use caution when using N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide in laboratory experiments.

Future Directions

There are a number of possible future directions for research involving N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide. One possible direction is to study its effects on humans and other organisms, such as its effects on the immune system, its effects on the nervous system, and its potential side effects. Additionally, further research could be done to study its potential as an insecticide, its potential as an antioxidant, and its potential as an antifungal agent. Finally, further research could be done to develop new synthesis methods for N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide, which could potentially lead to new and improved applications for this compound.

Synthesis Methods

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 3-methoxy-1,2-oxazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-hydroxy-4-methyl-2-chromenecarboxylic acid to form N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide. This synthesis method is simple and efficient, and it can be easily scaled up for larger batches.

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-8-11(22-18-10)6-7-17-16(20)15-9-13(19)12-4-2-3-5-14(12)21-15/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVGOWQCOKHEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

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